2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
Description
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic ester derivative combining a fluorenyl moiety with a nicotinate scaffold modified by a methylthio group.
Properties
Molecular Formula |
C22H17NO3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-(9H-fluoren-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H17NO3S/c1-27-21-18(7-4-10-23-21)22(25)26-13-20(24)16-9-8-15-11-14-5-2-3-6-17(14)19(15)12-16/h2-10,12H,11,13H2,1H3 |
InChI Key |
QQFVJWBXKSYUMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the esterification of 2-(methylthio)nicotinic acid with 2-(9H-fluoren-3-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorenyl Groups
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid ()
- Structural Similarities : Both compounds contain a fluorenyl group, which contributes to steric bulk and hydrophobic interactions.
- Functional Differences : The compound in features an azetidine ring and a carboxylic acid group, whereas the target compound has an oxoethyl ester and a methylthio-nicotinate moiety.
- Safety Profile : The fluorenyl derivative in exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that similar precautions may apply to the target compound during handling .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid ()
- Key Features: This compound integrates a fluorenyl-protected amino acid ester.
- Comparison : Unlike the target compound, it lacks a methylthio group but shares ester and aromatic components. Its safety data sheet emphasizes respiratory irritation (H335), indicating that fluorenyl derivatives may require controlled ventilation during synthesis .
Nicotinate and Methylthio-Containing Analogues
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] Piperazinylquinolone Derivatives ()
- Structural Parallels: These quinolone derivatives share a methylthio group attached to a heterocyclic ring, similar to the target compound’s 2-(methylthio)nicotinate group.
- Bioactivity : The methylthio group in these compounds enhances antibacterial activity against Gram-positive bacteria, suggesting that the target compound’s methylthio-nicotinate moiety may similarly modulate biological interactions .
DX-CA-[S2200] (2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic Acid) ()
- Functional Groups : Contains a methoxy-oxoethyl ester and benzoic acid, analogous to the oxoethyl ester in the target compound.
- Metabolism : Methoxy and oxoethyl groups in such compounds are prone to hydrolysis, implying that the target compound may undergo esterase-mediated metabolic cleavage .
Ethyl 2-(2-(4-Chloro-N-(2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl)picolinamido)-3-isopropylbenzyl)acrylate (3g) ()
- Synthesis : Prepared via Pd(II)-catalyzed C–H allylation with 93% enantiomeric excess (ee), highlighting advanced catalytic methods applicable to structurally complex esters like the target compound.
- Purification : Flash chromatography (petroleum ether/ethyl acetate) yielded 60% purity, suggesting similar techniques could optimize the target compound’s synthesis .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Bioactivity Predictions: The methylthio group in the target compound may confer antibacterial properties, as seen in ’s quinolones. However, empirical validation is needed.
- Metabolic Stability : Ester groups in analogues like DX-CA-[S2200] are metabolically labile, suggesting the target compound may require prodrug optimization for in vivo efficacy .
- Safety Considerations : Fluorenyl derivatives () often require stringent handling protocols due to toxicity risks, which likely extend to the target compound .
Biological Activity
2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group, an oxoethyl moiety, and a methylthio-substituted nicotinate. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The structural characteristics contribute to its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of the fluorenyl group is believed to enhance the compound's ability to intercalate DNA, thereby inhibiting cancer cell proliferation.
- Antimicrobial Properties : The methylthio group may confer antimicrobial activity, as thiol-containing compounds have been documented to exhibit such effects against pathogenic microorganisms.
- Anti-inflammatory Effects : Compounds containing nicotinic acid derivatives have shown promise in modulating inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Antitumor Evaluation
A study evaluated the cytotoxicity of various derivatives of fluorenyl compounds against human cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The results indicated that derivatives similar to this compound exhibited significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Fluorenyl derivative A | HeLa | 15 |
| Fluorenyl derivative B | A549 | 25 |
| This compound | HeLa | 20 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The fluorenyl derivatives showed varying degrees of inhibition, with some achieving zones of inhibition greater than 15 mm at concentrations of 100 µg/mL.
| Compound | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Compound C | 18 |
| Compound D | 12 |
| This compound | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
